![molecular formula C17H19Cl2NO B5234942 (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5234942.png)
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as DCB-ME, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been investigated for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for pain management. Additionally, (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The exact mechanism of action of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, and to activate the TRPM8 ion channel, which is involved in pain perception. (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and to decrease the levels of oxidative stress markers. (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been shown to decrease the expression of genes involved in cancer cell proliferation and to increase the expression of genes involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at low doses and has a low risk of side effects. However, one limitation of using (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is the development of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine and to identify potential targets for drug development. Finally, more research is needed to investigate the potential therapeutic applications of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in various disease states.
Synthesemethoden
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with 4-methoxyphenylacetone, followed by reduction with sodium borohydride and subsequent reaction with isopropylamine. The final product is obtained through purification and recrystallization.
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(9-13-3-6-15(21-2)7-4-13)20-11-14-5-8-16(18)17(19)10-14/h3-8,10,12,20H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWRQRNLWSSBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

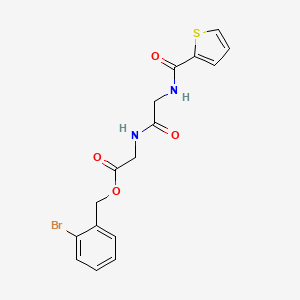
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
![2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5234878.png)
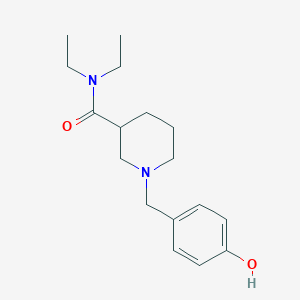
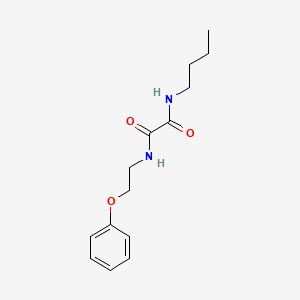
![5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5234895.png)
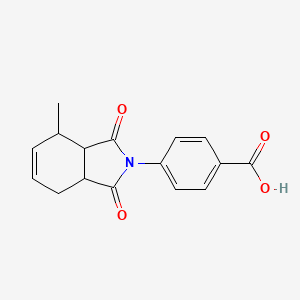
![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)
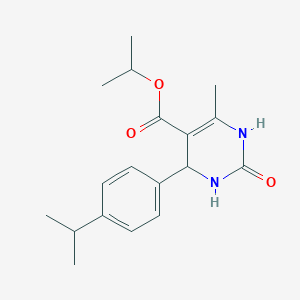
![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5234927.png)
![methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B5234928.png)

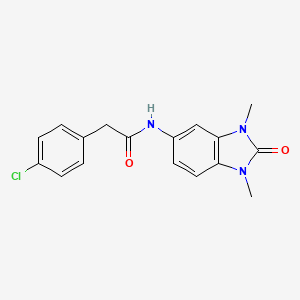
![4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234944.png)